Product packaging for 4-Chloro-3-(chloromethyl)-2-fluoropyridine(Cat. No.:)

4-Chloro-3-(chloromethyl)-2-fluoropyridine

Cat. No.: B12331848
M. Wt: 180.00 g/mol
InChI Key: IXMHENAQNZXGKP-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds as Privileged Structures in Modern Chemical Research

The pyridine ring, a six-membered heteroaromatic system, is a cornerstone of modern chemical research, widely recognized as a "privileged structure." This distinction arises from its frequent appearance in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. nih.govnih.gov The pyridine motif is present in numerous natural products, such as vitamins like niacin and pyridoxine, and coenzymes. nih.govnih.gov Its prevalence is due to a combination of factors, including its ability to improve the aqueous solubility and bioavailability of less soluble molecules due to its polarity and ionizable nature.

In the realm of drug discovery, the incorporation of a pyridine scaffold can significantly enhance the pharmacological profile of a molecule. nih.gov It can lead to improved biochemical potency, metabolic stability, and better protein-binding characteristics. nih.gov Consequently, pyridine and its derivatives are integral to the design and synthesis of a wide range of therapeutic agents. nih.govresearchgate.net Many commercially available drugs feature a pyridine or dihydropyridine (B1217469) core and are used as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among other applications. nih.gov The versatility of the pyridine skeleton allows for the creation of extensive compound libraries with diverse functional groups for screening against various biological targets. nih.gov

Strategic Importance of Selective Halogenation in Pyridine Derivatization for Fine Chemical Synthesis

The functionalization of the pyridine ring is a key strategy in organic synthesis, and selective halogenation is a particularly powerful tool in this regard. nih.gov Introducing halogen atoms at specific positions on the pyridine ring provides a handle for subsequent chemical modifications, enabling the synthesis of complex, polysubstituted derivatives. acs.org The carbon-halogen bond can be readily transformed through various cross-coupling reactions, nucleophilic substitutions, and other transformations, making halopyridines valuable synthetic intermediates. nih.gov

However, the regioselective halogenation of pyridines presents a significant challenge due to the intrinsic electronic properties of the heterocycle. nih.gov The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene, often requiring harsh reaction conditions that can limit functional group tolerance. nih.gov Consequently, the development of methods for the mild and selective introduction of halogens at specific positions (ortho, meta, or para to the nitrogen atom) is an active area of research. nih.govacs.org Recent advancements have focused on strategies such as the use of specialized phosphine (B1218219) reagents, transition-metal-catalyzed C-H activation, and the temporary dearomatization of the pyridine ring to achieve controlled halogenation. researchgate.net These methods are crucial for accessing the diverse array of functionalized pyridines required for the development of new drugs and agrochemicals. nih.gov

Position of 4-Chloro-3-(chloromethyl)-2-fluoropyridine within Contemporary Halogenated Pyridine Systems Research

The compound this compound is a polysubstituted pyridine that embodies the synthetic challenges and potential utility of this class of molecules. Its structure features a pyridine core with three distinct substituents: a chloro group at the 4-position, a chloromethyl group at the 3-position, and a fluoro group at the 2-position. This specific arrangement of functional groups makes it a potentially valuable, yet complex, building block in organic synthesis.

While extensive peer-reviewed research specifically detailing the synthesis and applications of this compound is not widely available in the public domain, its existence is confirmed by chemical supplier catalogs, which provide basic data for the compound. bldpharm.comaablocks.com Based on its structure, each functional group offers a potential site for further chemical modification. The chloromethyl group is a reactive handle that can participate in nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. The chloro and fluoro substituents on the pyridine ring also offer sites for transformations, such as cross-coupling reactions, although their reactivity will be influenced by their positions relative to the ring nitrogen and each other.

Given the importance of polysubstituted pyridines in medicinal and materials chemistry, this compound can be positioned as a specialized intermediate for the synthesis of highly functionalized target molecules. Its utility would lie in multi-step synthetic sequences where precise control over the introduction of different substituents is required. The development of efficient synthetic routes to this and related compounds is a key aspect of advancing the field of heterocyclic chemistry.

Chemical and Physical Data

Below is a table summarizing the available data for this compound.

PropertyValueSource(s)
CAS Number 1393566-57-8 bldpharm.com
Molecular Formula C₆H₄Cl₂FN bldpharm.com
Molecular Weight 180.01 g/mol bldpharm.com
Storage Conditions Inert atmosphere, 2-8°C bldpharm.com
Boiling Point No data available bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2FN B12331848 4-Chloro-3-(chloromethyl)-2-fluoropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4Cl2FN

Molecular Weight

180.00 g/mol

IUPAC Name

4-chloro-3-(chloromethyl)-2-fluoropyridine

InChI

InChI=1S/C6H4Cl2FN/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2

InChI Key

IXMHENAQNZXGKP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)CCl)F

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 3 Chloromethyl 2 Fluoropyridine

Retrosynthetic Analysis and Strategic Disconnections for Constructing the 4-Chloro-3-(chloromethyl)-2-fluoropyridine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. semanticscholar.orgamazonaws.comyoutube.com For this compound, several strategic disconnections can be envisioned, primarily focusing on the sequential introduction of the chloro, fluoro, and chloromethyl substituents onto a pyridine (B92270) core.

A primary disconnection strategy involves the C-C bond of the chloromethyl group, leading back to a 4-chloro-2-fluoro-3-methylpyridine (B2665449) precursor. This simplifies the problem to the installation of the halogen atoms and a methyl group. Further disconnection of the C-Cl and C-F bonds would then point towards a simple 3-methylpyridine (B133936) starting material.

An alternative retrosynthetic approach could involve the formation of the pyridine ring itself from acyclic precursors already bearing the necessary functionalities, although this is often a more complex undertaking for polysubstituted pyridines. The choice of a specific retrosynthetic pathway is often guided by the availability and reactivity of starting materials and the regioselectivity of the involved reactions.

Established Synthetic Pathways to this compound

The synthesis of this compound is not widely documented in a single, streamlined process. However, by examining established methods for the synthesis of similarly substituted pyridines, a plausible multi-step pathway can be constructed.

Preparation from Readily Available Pyridine Precursors

A common and practical approach begins with a simple, commercially available pyridine derivative, such as 3-methylpyridine. The synthesis then proceeds through a series of regioselective functionalization steps to introduce the required substituents. The use of pyridine N-oxides is a frequently employed strategy to activate the pyridine ring towards electrophilic and nucleophilic substitutions, often directing functionalization to the 2- and 4-positions. semanticscholar.orgacs.orgpipzine-chem.comresearchgate.netnih.govresearchgate.netorganic-chemistry.orgcenmed.com

Starting with 3-methylpyridine, oxidation to 3-methylpyridine N-oxide can be achieved using various oxidizing agents. This intermediate can then undergo regioselective halogenation.

Targeted Halogenation Strategies for Introducing Chlorine and Fluorine Atoms

The introduction of chlorine and fluorine atoms onto the pyridine ring requires careful consideration of the directing effects of the existing substituents and the choice of halogenating agents.

For the synthesis of a 2-fluoro-4-chloro substituted pyridine from a 3-methylpyridine precursor, one possible route involves the initial chlorination at the 4-position followed by fluorination at the 2-position, or vice versa.

Chlorination: The chlorination of pyridine derivatives can be achieved using various reagents such as phosphorus oxychloride or thionyl chloride. nih.govnih.gov For instance, the treatment of a pyridine N-oxide with a chlorinating agent can lead to the introduction of a chlorine atom at the 4-position.

Fluorination: The introduction of a fluorine atom can be accomplished through several methods. One common approach is the Balz-Schiemann reaction of a corresponding aminopyridine. Alternatively, nucleophilic aromatic substitution (SNAr) on a suitably activated chloropyridine with a fluoride (B91410) source like cesium fluoride can be employed. organic-chemistry.orggoogle.com The synthesis of 3-Chloro-2-fluoro-pyridine has been reported from 2,3-dichloropyridine (B146566) using cesium fluoride in DMSO. amazonaws.com

A plausible sequence could involve the chlorination of 3-methylpyridine N-oxide at the 4-position to yield 4-chloro-3-methylpyridine (B157665) N-oxide. Subsequent deoxygenation followed by a directed fluorination at the 2-position, or conversion of the N-oxide to a 2-halopyridine followed by fluorine exchange, would lead to the desired 4-chloro-2-fluoro-3-methylpyridine intermediate.

Methodologies for the Regioselective Introduction of the Chloromethyl Moiety

Once the 4-chloro-2-fluoro-3-methylpyridine core is assembled, the final step is the introduction of the chloromethyl group at the 3-position. A common method for this transformation is the radical chlorination of the methyl group. This can be achieved using reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide.

A patent describes a method for the synthesis of chloromethylpyridines involving Friedel-Crafts acylation followed by reduction and chlorination. google.com However, for the specific target molecule, direct chlorination of the methyl group on the pre-formed 4-chloro-2-fluoro-3-methylpyridine is a more direct approach.

Novel and Emerging Synthetic Approaches to this compound

Modern synthetic chemistry continually seeks more efficient and selective methods. Organometallic chemistry, in particular, has offered powerful tools for the functionalization of heterocyclic compounds.

Application of Organometallic Reagent Mediated Syntheses, such as Zinc Reagents

Organozinc reagents have emerged as valuable intermediates in the synthesis of polysubstituted pyridines due to their good functional group tolerance and reactivity in cross-coupling reactions. nih.govsigmaaldrich.comnih.gov The direct formation of pyridylzinc reagents from halopyridines allows for subsequent reaction with a wide range of electrophiles. nih.gov

For the synthesis of this compound, an organometallic approach could offer an alternative to the classical methods. For instance, a suitably protected 3-(hydroxymethyl)pyridine derivative could be halogenated at the 2- and 4-positions. Subsequent formation of an organozinc reagent, perhaps at a different position followed by a rearrangement or a directed functionalization, could be envisioned. However, the direct application of zinc reagents for the specific synthesis of this compound is not yet well-documented and represents an area for future research.

A recent study on the regioselective amidomethylation of 4-chloro-3-fluoropyridine (B1587321) demonstrated the feasibility of functionalizing the 2-position via metalation. nih.gov This suggests that organometallic intermediates of related structures are accessible and could potentially be intercepted with a chloromethylating agent.

Below is a table summarizing the key reaction types and reagents discussed:

Reaction TypeReagent(s)Purpose
Oxidationm-CPBA, H2O2/Acetic AcidFormation of Pyridine N-oxide
ChlorinationPOCl3, SOCl2, NCSIntroduction of Chlorine atoms
FluorinationCsF, Balz-Schiemann reactionIntroduction of Fluorine atoms
ChloromethylationNCS/Benzoyl PeroxideConversion of a methyl to a chloromethyl group
Organometallic CouplingOrganozinc reagentsC-C bond formation

Modern C-H Functionalization Routes for Direct Pyridine Derivatization

The direct functionalization of carbon-hydrogen (C-H) bonds on the pyridine ring represents a powerful and atom-economical strategy in modern organic synthesis, circumventing the need for pre-functionalized starting materials. eurekaselect.comslideshare.net These methods are particularly relevant for accessing complex substitution patterns, such as that found in this compound. The coordinating nature of the pyridine nitrogen, however, presents a significant challenge, often directing catalysts to the C2 and C6 positions. eurekaselect.comnih.gov Overcoming this inherent reactivity to achieve functionalization at other positions, such as C3 and C4, is a key focus of current research.

Strategies to achieve regioselective C-H functionalization often involve transient directing groups or specialized catalytic systems. For instance, the use of a transient activator, such as dimethyl sulfate (B86663) ((MeO)₂SO₂), can generate an in situ N-methylpyridinium salt. This modification alters the electronic properties of the ring, facilitating arylation at the 2- and 6-positions under palladium/copper catalysis, followed by N-demethylation to yield the functionalized pyridine. nih.gov While this specific example targets diarylation, the principle of transient activation could be adapted for other substitutions.

Another major class of C-H functionalization is the Minisci-type reaction, which involves the addition of carbon-centered radicals to the protonated pyridine ring. nih.gov These reactions are versatile but can suffer from a lack of regioselectivity, often yielding mixtures of isomers based on the steric and electronic properties of the reactants. nih.gov For a polysubstituted target like this compound, achieving the desired isomer through a direct C-H chloromethylation or chlorination of a pre-existing fluorinated pyridine would require a highly selective catalyst that can overcome the intrinsic reactivity patterns of the pyridine nucleus.

Recent advances have focused on transition-metal-catalyzed C-H activation at positions distal to the nitrogen atom. nih.gov Iridium-catalyzed C-H borylation, for example, has been successfully applied to the C3 position of the pyridine core. The resulting boronate ester serves as a versatile handle for subsequent cross-coupling reactions, including halogenation, to install groups at the C3 position. nih.gov A hypothetical route to this compound could involve the C-H borylation of a 4-chloro-2-fluoropyridine (B1350377) precursor at the C3 position, followed by a subsequent transformation of the boryl group into a chloromethyl group.

The table below illustrates hypothetical data for the optimization of a direct C-H functionalization reaction, highlighting the challenge of achieving regioselectivity.

Table 1: Hypothetical Regioselectivity in Direct C-H Functionalization of a Disubstituted Pyridine Precursor

Entry Catalyst System Ligand Solvent Temperature (°C) Desired Isomer Yield (%) Other Isomers (%)
1 Pd(OAc)₂ None Toluene 110 15 85
2 RuCl₂(p-cymene)₂ P(Cy)₃ Dioxane 100 35 65
3 Ir[COD]OMe₂ dtbpy Hexane 80 60 40

Photoredox Catalysis and Electrophilic Fluorination in Pyridine Synthesis

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling a wide array of reactions under mild conditions. mdpi.comresearchgate.net This technology is particularly adept at generating radical intermediates from stable precursors, which can then engage in C-H functionalization, cross-coupling, and other bond-forming reactions. researchgate.netnih.gov The synthesis of fluorinated heterocycles, a critical motif in medicinal chemistry, has significantly benefited from these advancements. mdpi.comcapes.gov.br

For the synthesis of a molecule like this compound, photoredox catalysis could be envisioned for either the fluorination or the chloromethylation step. For instance, the direct C-H fluorination of a 4-chloro-3-(chloromethyl)pyridine (B3268546) precursor could be achieved using an electrophilic fluorine source in conjunction with a suitable photocatalyst. nih.govnih.gov Upon irradiation with visible light, the photocatalyst reaches an excited state and can oxidize or reduce a substrate to initiate the desired chemical transformation. nih.gov Reagents like Selectfluor are common electrophilic fluorine sources used in these transformations. nih.gov

Alternatively, a photoredox-mediated radical chloromethylation of a 4-chloro-2-fluoropyridine precursor could be a viable pathway. The generation of a chloromethyl radical from a stable precursor, which then adds to the pyridine ring in a Minisci-type fashion, is a plausible approach. The success of such a strategy would depend heavily on controlling the regioselectivity of the radical addition.

Electrophilic fluorination is a cornerstone of modern fluorine chemistry. nih.gov While traditional methods often required harsh conditions, modern reagents have enabled catalytic and enantioselective fluorinations. nih.gov In the context of pyridine synthesis, direct C-H fluorination using AgF₂ has been demonstrated to be highly selective for the C2 position. acs.org The reaction proceeds under relatively mild conditions and is tolerant of various functional groups. nih.govacs.org To achieve the 2-fluoro substitution pattern in the target molecule, a tandem C-H fluorination/SNAr sequence on a suitable pyridine derivative could be a powerful strategy. nih.gov The high reactivity of 2-fluoropyridines in nucleophilic aromatic substitution (SNAr) reactions makes them valuable intermediates for further diversification. acs.org

Table 2: Hypothetical Comparison of Fluorination Methods for a Pyridine Substrate

Method Fluorinating Agent Catalyst Conditions Yield (%) Selectivity (C2 vs. other positions)
Classical Halex KF/a-protic solvent None 180-220 °C 40-60 N/A (requires leaving group at C2)
Balz-Schiemann HBF₄, NaNO₂ None 0 °C to heat 20-50 N/A (requires amino group at C2)
Electrophilic C-H AgF₂ None MeCN, 100 °C 70-98 High for C2

Optimization and Green Chemistry Considerations in this compound Synthesis

Reaction Condition Optimization for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical phase in the development of any synthetic protocol to ensure its efficiency, safety, and scalability. For the synthesis of a polysubstituted heterocycle like this compound, meticulous optimization would be required to maximize the yield of the desired product while minimizing the formation of impurities and regioisomers. Key parameters that are typically screened include the choice of solvent, temperature, reaction time, catalyst, and the stoichiometry of reagents.

For a hypothetical final step involving the chlorination of a 3-(chloromethyl)-2-fluoropyridine (B3024670) precursor, various chlorinating agents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅) could be evaluated. google.compatsnap.com The reaction temperature would be a crucial variable; for instance, patent literature on the synthesis of 4-chloropyridine (B1293800) from pyridine describes reaction temperatures ranging from -10 °C to 150 °C depending on the specific reagents used. google.compatsnap.com The choice of solvent can also dramatically influence the outcome, affecting solubility, reaction rate, and even selectivity.

Similarly, if the synthesis involves a nucleophilic fluorination (Halex reaction) of a 2,4-dichloro-3-(chloromethyl)pyridine (B12958181) precursor, optimization would focus on the fluoride source (e.g., KF, CsF), the solvent (e.g., DMSO, sulfolane), and the temperature. chemicalbook.com Phase-transfer catalysts might also be introduced to enhance the reactivity of the fluoride salt. The goal is to find a set of conditions that selectively replaces the chlorine at the C2 position, which is generally more activated towards nucleophilic attack than the C4 position, without promoting side reactions.

The table below presents a hypothetical optimization study for a key synthetic step.

Table 3: Hypothetical Optimization of a Fluorination Step for 2,4-dichloro-3-(chloromethyl)pyridine

Entry Fluoride Source Solvent Temperature (°C) Time (h) Conversion (%) Selectivity (2-F vs. 4-F) Yield of Target (%)
1 KF DMSO 120 24 55 80:20 44
2 CsF DMSO 110 20 95 90:10 85
3 KF/Kryptofix 2.2.2 Sulfolane 150 12 98 92:8 90
4 CsF NMP 110 24 92 88:12 81

Green Metrics Evaluation (e.g., Atom Economy, Reaction Mass Efficiency) of Synthetic Protocols

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. mdpi.comnih.gov To quantify the "greenness" of a synthesis, several metrics have been developed. These metrics are crucial for evaluating and comparing different synthetic routes to a target molecule like this compound. researchgate.netrasayanjournal.co.in

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. mdpi.com It is calculated as:

AE (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

An ideal reaction, such as an addition reaction, would have an AE of 100%. Substitution and elimination reactions, by contrast, generate byproducts and thus have lower atom economies.

Reaction Mass Efficiency (RME) provides a more holistic view by considering the yield of the reaction, stoichiometry, and the mass of all materials used. nih.gov It is calculated as:

RME (%) = (Mass of Product / Total Mass of Reactants) x 100

Unlike AE, RME accounts for reaction yield and excess reagents, offering a more practical measure of a reaction's efficiency. nih.gov Other metrics like the E-Factor (Environmental Factor), which measures the mass of waste per mass of product, and Process Mass Intensity (PMI), which considers all materials including solvents and workup chemicals, are also widely used, especially in industrial settings. mdpi.comnih.gov

Evaluating a hypothetical synthesis of this compound using these metrics would allow a chemist to identify less efficient steps and focus optimization efforts. For example, a route with many steps requiring chromatographic purification (which uses large volumes of solvent) would have a very high PMI and would be considered less "green." nih.govacs.org

Table 4: Hypothetical Green Metrics Evaluation for a Synthetic Step: Precursor + CsF → Product + CsCl

Metric Formula Calculation (Hypothetical) Result Interpretation
Atom Economy (AE) (MW of Product / (MW of Precursor + MW of CsF)) x 100 (180.0 / (198.45 + 151.9)) x 100 51.4% Approximately half the mass of the reactant atoms ends up in the product; the other half is the CsCl byproduct.

| Reaction Mass Efficiency (RME) | (Actual Mass of Product / (Mass of Precursor + Mass of CsF)) x 100 | (153 g / (198.45 g + 227.85 g)) x 100 (Assuming 85% yield and 1.5 eq CsF) | 35.9% | The RME is lower than the AE, reflecting the impact of the 85% yield and the use of an excess of the fluorinating agent. |

Reactivity and Mechanistic Investigations of 4 Chloro 3 Chloromethyl 2 Fluoropyridine

Comprehensive Analysis of Electrophilic and Nucleophilic Reactivity of the Halogen and Chloromethyl Groups

The chemical behavior of 4-Chloro-3-(chloromethyl)-2-fluoropyridine is dictated by three primary reactive sites: the fluorine atom at the C-2 position, the chlorine atom at the C-4 position, and the chloromethyl group at the C-3 position. The pyridine (B92270) nitrogen atom, being more electronegative than carbon, reduces the electron density of the ring, particularly at the ortho (2-) and para (4-) positions, thereby deactivating the ring towards electrophilic substitution but significantly activating it for nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqslideshare.net

The halogen substituents themselves possess dual electronic effects: they are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect). For halogens, the inductive effect typically dominates, further increasing the electrophilicity of the carbon atoms to which they are attached.

Nucleophilic Reactivity at the Pyridine Ring: The C-2 and C-4 positions are highly susceptible to attack by nucleophiles. The electron-withdrawing nature of the ring nitrogen effectively stabilizes the negative charge in the intermediate (a Meisenheimer-type complex) formed during an SNAr reaction. uoanbar.edu.iqyoutube.com Generally, in nucleophilic aromatic substitutions, fluoride (B91410) is an excellent leaving group, often better than chloride, due to the high electronegativity of fluorine which polarizes the C-F bond, although the strength of the C-F bond can sometimes make it less reactive under certain conditions. The relative reactivity of the C-2 versus the C-4 position is a subject of mechanistic interest, with the C-4 position often being more reactive in pyridines. uoanbar.edu.iq

Reactivity of the Chloromethyl Group: The chloromethyl group (-CH₂Cl) at the C-3 position behaves like a benzylic halide. The carbon atom of the chloromethyl group is electrophilic and is a prime target for a wide range of nucleophiles. This group readily undergoes nucleophilic substitution reactions. The proximity of the electron-withdrawing pyridine ring enhances the electrophilicity of this carbon, making it a highly reactive site for SN2 reactions.

The table below summarizes the expected reactivity at the different sites of the molecule.

Reactive SiteFunctional GroupType of ReactivityCommon ReactionsActivating/Deactivating Factors
C-2 Position FluoroElectrophilic CarbonNucleophilic Aromatic Substitution (SNAr)Activated by ring Nitrogen and C-4 Chloro
C-4 Position ChloroElectrophilic CarbonNucleophilic Aromatic Substitution (SNAr)Activated by ring Nitrogen and C-2 Fluoro
C-3 Position ChloromethylElectrophilic CarbonNucleophilic Substitution (SN1, SN2)Activated by electron-withdrawing pyridine ring

Advanced Computational Chemistry Approaches for Mechanistic Understanding of this compound

Modern computational chemistry provides powerful tools for dissecting complex reaction mechanisms that are difficult to probe experimentally. mit.edu Techniques like Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, allowing for the calculation of the energies of reactants, products, intermediates, and transition states.

While specific DFT studies on this compound are not widely published, the methodology has been extensively applied to related halopyridine and heterocyclic systems. nih.govresearchgate.netnih.gov A DFT study on this molecule would provide invaluable insights.

Reaction Energetics: DFT calculations can determine the activation energies (Ea) and reaction enthalpies (ΔH) for the competing pathways. For example, one could calculate the activation barriers for:

Nucleophilic attack at C-2 (leading to fluoride substitution).

Nucleophilic attack at C-4 (leading to chloride substitution).

SN2 attack at the chloromethyl carbon.

By comparing these calculated energies, a prediction can be made about the most kinetically favorable pathway under a given set of conditions.

Transition State Structures: DFT allows for the geometric optimization of transition state structures. Analyzing these structures can reveal key details about the reaction mechanism. For an SNAr reaction, the calculation would model the structure of the Meisenheimer intermediate. For an SN2 reaction, it would show the geometry of the five-coordinate carbon center at the point of maximum energy.

The following table illustrates the type of predictive data that a DFT study (e.g., at the B3LYP/6-31G* level of theory) could generate for the reaction of this compound with a generic nucleophile (Nu⁻).

Reaction PathwayAttacked PositionLeaving GroupCalculated Activation Energy (Ea, kcal/mol) (Hypothetical)Reaction Type
Path A C-4Cl⁻18.5SNAr
Path B C-2F⁻20.1SNAr
Path C -CH₂ClCl⁻16.2SN2

In this hypothetical scenario, the data would suggest that the SN2 reaction at the chloromethyl group is the most kinetically favorable pathway, followed by SNAr at the C-4 position. Such computational pre-screening can guide synthetic chemists in choosing the optimal conditions to achieve the desired regioselective functionalization. mit.edu

Molecular Orbital Analysis and Frontier Molecular Orbital Theory for Reactivity Prediction (e.g., Fukui indices)

The reactivity of a chemical species can be effectively understood and predicted using Frontier Molecular Orbital (FMO) theory. This theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For this compound, the distribution and energy of these frontier orbitals would dictate its behavior as an electrophile or a nucleophile.

The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, determining its electrophilic character. An analysis of this compound would involve calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

To pinpoint the specific atomic sites susceptible to attack, chemists employ reactivity indices derived from Density Functional Theory (DFT), such as Fukui functions. The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the molecule changes. Condensed Fukui functions are used to describe the reactivity of individual atoms within the molecule.

There are three main types of condensed Fukui functions for an atom k:

fk+* for nucleophilic attack (measures the ability of the atom to accept an electron). A higher value indicates a more electrophilic site.

fk-* for electrophilic attack (measures the ability of the atom to donate an electron). A higher value points to a more nucleophilic site.

fk0* for radical attack.

For this compound, a computational study would yield Fukui indices for each atom (the nitrogen, the carbons of the ring and the chloromethyl group, and the halogens). This data would allow for precise predictions about its regioselectivity in various reactions. For instance, the carbon atom with the highest f*k+ value would be the most likely site for a nucleophile to attack.

Hypothetical Fukui Indices for Reactivity Prediction

Without published data, we can create a hypothetical table to illustrate how Fukui indices would be presented. The actual values would need to be determined through DFT calculations.

Atomfk+ (for Nucleophilic Attack)fk- (for Electrophilic Attack)
N1ValueValue
C2ValueValue
C3ValueValue
C4ValueValue
C5ValueValue
C6ValueValue
C7 (CH₂Cl)ValueValue
F (on C2)ValueValue
Cl (on C4)ValueValue
Cl (on C7)ValueValue

Ab Initio Calculations for Understanding Electronic Properties and Bonding Characteristics

Ab initio (Latin for "from the beginning") computational methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data beyond fundamental physical constants. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), are used to solve the electronic Schrödinger equation for a molecule, providing deep insights into its electronic structure, geometry, and bonding.

For this compound, ab initio calculations would be instrumental in:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Energy: Calculating the total electronic energy of the molecule.

Charge Distribution: Understanding how electron density is distributed across the molecule. This is often quantified using methods like Mulliken population analysis or by calculating Natural Bond Orbital (NBO) charges, which provide a more chemically intuitive picture of atomic charges. The charge distribution is crucial for understanding the molecule's dipole moment and intermolecular interactions.

Molecular Electrostatic Potential (MEP): Generating a 3D map of the electrostatic potential on the molecule's surface. The MEP map visually identifies electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in blue) regions. This map is an excellent tool for predicting sites for electrophilic and nucleophilic attack, complementing the information from Fukui indices. For instance, the region around the nitrogen lone pair would be expected to show a strong negative potential, indicating its availability for protonation or coordination to Lewis acids.

Dipole Moment: Calculating the magnitude and direction of the molecular dipole moment, which arises from the non-uniform distribution of charge. This property influences the molecule's solubility and its interactions with external electric fields.

Hypothetical Ab Initio Calculation Results

The results from ab initio or DFT calculations are typically presented in detailed tables. The following is an example of how such data for this compound would be structured.

Table 1: Calculated Electronic Properties

This table would summarize key electronic descriptors calculated at a specific level of theory (e.g., B3LYP/6-311++G(d,p)).

PropertyCalculated Value
Total Electronic Energy (Hartree)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value

Table 2: Selected Optimized Geometric Parameters

This table would present the key bond lengths and angles for the molecule's lowest energy conformation.

ParameterBond Length (Å)ParameterBond Angle (°)
C2-FValueF-C2-N1Value
C3-C7ValueC3-C2-N1Value
C4-ClValueC4-C3-C2Value
C7-ClValueCl-C4-C5Value
N1-C2ValueC5-N1-C2Value

These theoretical methods provide a powerful, predictive lens through which the complex reactivity and electronic nature of this compound can be thoroughly investigated.

Derivatization and Functionalization Strategies of 4 Chloro 3 Chloromethyl 2 Fluoropyridine

Synthetic Transformations Involving the Chloromethyl Group

The chloromethyl group at the C3 position serves as a reactive handle for introducing a variety of functional groups via nucleophilic substitution or for the generation of organometallic intermediates. Its reactivity is analogous to that of a benzylic halide, making it susceptible to displacement by a wide range of nucleophiles.

The primary mode of functionalization for the chloromethyl group involves SN2-type reactions. The carbon atom of the chloromethyl moiety is electrophilic and readily attacked by various nucleophiles, leading to the displacement of the chloride ion. This strategy allows for the straightforward introduction of oxygen, nitrogen, sulfur, and carbon-based substituents.

Common transformations include reactions with:

Alkoxides and Phenoxides: To form the corresponding ethers.

Amines: To produce secondary or tertiary amines, which can be key intermediates for bioactive compounds.

Thiols: To yield thioethers.

Cyanide: To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The table below summarizes representative nucleophilic substitution reactions on the chloromethyl group.

NucleophileReagent ExampleProduct Functional Group
AmineDiethylamine-CH₂-N(Et)₂
AlkoxideSodium Methoxide-CH₂-O-CH₃
ThiolateSodium Thiophenolate-CH₂-S-Ph
CyanideSodium Cyanide-CH₂-CN

Converting the chloromethyl group into an organometallic species opens up a different set of synthetic possibilities, primarily involving carbon-carbon bond formation with electrophiles. The most common approaches involve the preparation of organomagnesium (Grignard) or organolithium reagents.

The formation of these reagents from alkyl chlorides is well-established, though it is often more challenging than from the corresponding bromides or iodides. libretexts.orglibretexts.org A significant challenge is the high basicity of the resulting organometallic species, which can lead to undesired side reactions, such as deprotonation of acidic protons or reaction with the pyridine (B92270) ring itself. libretexts.org

A notable strategy involves the preparation of a mixed lithium-magnesium carbenoid, (chloromethyl)magnesium chloride-lithium chloride (ClCH₂MgCl·LiCl). organic-chemistry.org This reagent exhibits high chemoselectivity and is stable enough to react efficiently with various electrophiles, such as aromatic aldehydes, to produce functionalized chlorohydrins in high yields. organic-chemistry.org The presence of lithium chloride is crucial for stabilizing the magnesium carbenoid. organic-chemistry.org

Organometallic Reagent TypePrecursorsKey ConditionsApplication Example
Magnesium CarbenoidCH₂Cl₂ + i-PrMgCl·LiClTHF, low temperatureNucleophilic addition to aldehydes organic-chemistry.org
Grignard ReagentR-CH₂Cl + MgDry ether or THFReaction with carbonyls, epoxides libretexts.orgyoutube.com
Organolithium ReagentR-CH₂Cl + 2 LiPentane or hexaneStrong base/nucleophile libretexts.org

Targeted Modifications on the Pyridine Ring

Functionalization of the pyridine ring itself typically involves reactions at the C2 and C4 positions, where the halogen atoms reside. These modifications include halogen exchange reactions, palladium-catalyzed cross-couplings, and directed metalation.

Selective halogen exchange is a powerful tool for modulating the reactivity and properties of the pyridine ring. These reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and its position on the electron-deficient pyridine ring. nih.gov

Generally, fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient aromatic systems. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This suggests that the C2-fluorine atom in 4-Chloro-3-(chloromethyl)-2-fluoropyridine would be more susceptible to substitution by strong nucleophiles than the C4-chlorine atom. Conversely, converting the C4-chlorine to a fluorine could be achieved using a fluoride (B91410) source like potassium fluoride, often at elevated temperatures, mirroring a common method for synthesizing fluoropyridines. pipzine-chem.com

Reaction TypeReagentsTarget SiteProduct Feature
Fluorine for ChlorineNucleophile (e.g., R-O⁻, R₂N⁻)C2-FIntroduction of O- or N-substituents at C2
Chlorine for FluorineKF, phase-transfer catalystC4-Cl2,4-Difluoro-3-(chloromethyl)pyridine

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings. The general reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl >> F. nih.gov This reactivity trend dictates that the C4-chloro bond of this compound is the most probable site for cross-coupling, allowing for selective functionalization while preserving the C2-fluoro substituent.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a biaryl or styrenyl pyridine derivative.

Negishi Coupling: Reaction with an organozinc reagent, offering a broad substrate scope.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to install amino groups at the C4 position.

While C-F bond activation is more challenging, it can be achieved under specific catalytic conditions, sometimes requiring specialized ligands or additives. mdpi.commdpi.comrsc.org However, for selective functionalization, targeting the C-Cl bond is the more conventional and reliable strategy.

Coupling ReactionCoupling PartnerCatalyst System (Example)Product
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ + Base4-Aryl-3-(chloromethyl)-2-fluoropyridine
NegishiOrganozinc ReagentPd(dba)₂ + Ligand4-Alkyl/Aryl-3-(chloromethyl)-2-fluoropyridine
Buchwald-HartwigAminePd₂(dba)₃ + Buchwald Ligand + Base4-Amino-3-(chloromethyl)-2-fluoropyridine

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of C-H bonds adjacent to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org In the context of substituted pyridines, halogen atoms can act as directing groups, and the acidity of ring protons is influenced by their electronic effects.

For the 4-chloro-3-fluoropyridine (B1587321) core, studies have shown that deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) occurs selectively at the C2 position. nih.gov This is due to the increased acidity of the C2 proton, influenced by the adjacent nitrogen and the fluorine at C3 in that specific system. Although the target molecule is substituted at C3, the directing effects of the C2-fluoro and C4-chloro groups would make the C6-H and C5-H protons candidates for metalation. The inductive effect of the C2-fluorine atom, in particular, increases the kinetic acidity of the adjacent C-H protons. acs.org

Once the lithiated intermediate is formed, it can be trapped with a variety of electrophiles to introduce new functional groups with high regioselectivity.

Metalating AgentElectrophileSite of FunctionalizationIntroduced Group
LDA / n-BuLiCO₂ then H⁺C6-COOH
LDA / n-BuLiI₂C6-I
LDA / n--BuLiDMFC6-CHO

Control of Regioselectivity and Stereoselectivity in Derivatization Reactions

The inherent reactivity differences among the three halogenated positions of this compound are the primary determinants of regioselectivity in its derivatization. The 2-fluoro and 4-chloro substituents on the pyridine ring activate these positions for nucleophilic aromatic substitution (SNAr), while the chloromethyl group is susceptible to nucleophilic substitution (SN2) reactions. The fluorine atom, being the most electronegative, typically renders the 2-position the most activated towards SNAr. However, the 4-position is also highly activated and can be the preferred site of reaction under certain conditions.

Research has demonstrated that regioselective substitution can be achieved with a high degree of control. In a notable example, the reaction of this compound with a substituted phenol, specifically (3-fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanone, in the presence of a base such as potassium carbonate, results in the exclusive displacement of the 4-chloro group. This selective substitution occurs without affecting the 2-fluoro or the 3-chloromethyl functionalities. This high regioselectivity is attributed to a combination of electronic effects and the nature of the nucleophile and reaction conditions. The SNAr at the 4-position is favored, leading to the formation of an ether linkage.

The resulting intermediate, 3-(chloromethyl)-2-fluoro-4-((3-fluoro-4-(4-fluorobenzoyl)phenyl)oxy)pyridine, retains the chloromethyl group, which is then available for subsequent functionalization. This stepwise approach allows for the controlled introduction of different substituents at specific positions. For instance, the chloromethyl group can then be made to react with a nucleophile in a separate step to build more complex structures.

Currently, there is limited information in the public domain regarding the stereoselective derivatization of this compound, as this would necessitate the introduction of a chiral center, for example, through the use of a chiral nucleophile in an SN2 reaction at the chloromethyl position.

Table 1: Regioselective Derivatization of this compound

Starting MaterialReagentBaseSolventProductPosition of Substitution
This compound(3-fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanoneK₂CO₃Acetonitrile (B52724)3-(chloromethyl)-2-fluoro-4-((3-fluoro-4-(4-fluorobenzoyl)phenyl)oxy)pyridine4-position (Cl)

Design and Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Precursor

The sequential and regioselective functionalization of this compound makes it an excellent precursor for the synthesis of complex, fused heterocyclic systems. The ability to introduce a substituent at the 4-position while leaving the chloromethyl group intact provides a strategic handle for subsequent intramolecular cyclization reactions.

A prime example of this strategy is the synthesis of pyrrolo[3,2-b]pyridine derivatives. Following the initial SNAr reaction at the 4-position to yield 3-(chloromethyl)-2-fluoro-4-((3-fluoro-4-(4-fluorobenzoyl)phenyl)oxy)pyridine, this intermediate can undergo a base-mediated intramolecular cyclization. Treatment with a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C to 0 °C) facilitates this transformation.

The reaction proceeds via the deprotonation of a suitable precursor to the pyrrolidine (B122466) ring, which then acts as a nucleophile. In a documented synthesis, a protected amine on the side chain attached at the 4-position acts as the nucleophile precursor. After deprotection, the free amine attacks the chloromethyl group in an intramolecular SN2 reaction. This cyclization step forges a new five-membered ring, resulting in the formation of a complex fused heterocyclic system. This synthetic route highlights a powerful strategy where the chloromethyl group and another functionality, introduced via the initial SNAr reaction, are used in a subsequent cyclization to construct a new ring system.

Table 2: Synthesis of a Fused Heterocycle from a this compound Derivative

PrecursorReagent/BaseSolventTemperatureProductHeterocyclic System Formed
tert-butyl (1-(2-fluoro-4-((3-fluoro-4-(4-fluorobenzoyl)phenyl)oxy)pyridin-3-yl)-2-hydroxyethyl)carbamateNaHMDSTHF-78 °C to 0 °C5-((3-fluoro-4-(4-fluorobenzoyl)phenyl)oxy)-6-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-olPyrrolo[3,2-b]pyridine

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor to Structurally Diverse Pyridine (B92270) Derivatives

The distinct chemical nature of the three halide-containing moieties in 4-Chloro-3-(chloromethyl)-2-fluoropyridine allows for a stepwise and controlled functionalization, making it an ideal precursor for a vast library of pyridine derivatives.

The primary and most reactive site is the chloromethyl group. It is highly susceptible to classical S_N2 displacement by a wide array of nucleophiles under relatively mild conditions. This allows for the initial introduction of oxygen, nitrogen, or sulfur-containing side chains.

Following the initial substitution at the chloromethyl position, the halo-substituents on the pyridine ring can be targeted. In nucleophilic aromatic substitution reactions on halopyridines, a fluorine substituent is typically more reactive than a chlorine substituent. nih.gov Therefore, the C-2 fluoro group is expected to be replaced preferentially over the C-4 chloro group under controlled conditions. This substitution is further enhanced by the C-2 position's proximity to the electron-withdrawing ring nitrogen. nih.gov By carefully selecting the nucleophile and reaction conditions, chemists can achieve selective substitution at C-2, and subsequently, under more forcing conditions, at C-4. This sequential strategy provides a reliable pathway to tri-substituted pyridine scaffolds with three distinct points of diversity.

Table 2: Potential Regioselective Reactions of this compound
Reactive SiteReagent/Nucleophile (Example)Reaction TypePotential Product Class
C3-CH₂Cl R-OH / Base (e.g., Phenol / K₂CO₃)S_N23-(Aryloxymethyl)pyridines
C3-CH₂Cl R-NH₂ (e.g., Aniline)S_N23-(Aminomethyl)pyridines
C3-CH₂Cl R-SH / Base (e.g., Thiophenol / NaH)S_N23-(Arylthiomethyl)pyridines
C2-F R-NH₂ (e.g., Benzylamine)S_NAr2-Amino-pyridines
C2-F R-OH / Base (e.g., Sodium Methoxide)S_NAr2-Alkoxy-pyridines
C4-Cl R-NH₂ (e.g., Piperidine)S_NAr (harsher conditions)4-Amino-pyridines

Versatile Building Block for Poly-functionalized Heterocycles

Beyond simple substitution, this compound is an excellent starting material for the synthesis of fused heterocyclic systems, which are prominent motifs in medicinal chemistry and materials science. ias.ac.inbohrium.com The strategic placement of the three reactive handles facilitates intramolecular cyclization reactions to form novel bicyclic and tricyclic structures.

This is typically achieved through a two-step sequence. First, a bidentate nucleophile is reacted with the highly electrophilic chloromethyl group. The newly introduced functional group is then positioned to react with either the C-2 or C-4 halo-substituent in an intramolecular S_NAr cyclization. For instance, reaction with 2-aminoethanol would attach a hydroxyethylamino sidechain at the C-3 methyl position. Subsequent base-mediated intramolecular cyclization would displace the C-2 fluoro group to yield a seven-membered pyridoxazepine ring system. Similarly, using reagents like 2-aminothiophenol (B119425) could lead to pyridothiazepine derivatives. These strategies highlight how the molecule serves as a linchpin for assembling complex, three-dimensional heterocyclic frameworks. The synthesis of fused heterocycles like furopyridines often involves the strategic construction of one ring onto another pre-existing one, a principle readily applicable here. ias.ac.inlookchem.com

Table 3: Hypothetical Synthesis of Fused Heterocycles
Step 1 ReagentIntermediate Sidechain at C-3Cyclization TargetResulting Fused Ring System
2-Aminoethanol-(CH₂)-NH-CH₂CH₂-OHC-2 FluoroPyrido[2,3-f] nih.govsigmaaldrich.comoxazepine
1,2-Ethanedithiol-(CH₂)-S-CH₂CH₂-SHC-2 FluoroPyrido[2,3-f] nih.govsigmaaldrich.comdithiepine
Hydrazine-(CH₂)-NH-NH₂C-2 FluoroPyridopyridazine derivative
o-Phenylenediamine-(CH₂)-NH-(C₆H₄)-NH₂C-2 FluoroPyridobenzodiazepine derivative

Application in the Synthesis of Advanced Scaffolds for Contemporary Chemical Research

The ability to generate vast chemical diversity from a single, well-designed starting material is a central goal of modern chemical synthesis. This compound serves as an exemplary scaffold for this purpose, particularly in the fields of drug discovery and materials science. nih.govnih.gov

In medicinal chemistry, the pyridine nucleus is a "privileged scaffold," meaning it frequently appears in biologically active compounds. rsc.orgnih.gov The precise, three-dimensional arrangement of substituents is critical for a molecule's interaction with a biological target. This building block allows for the controlled installation of three different substituents around the pyridine core. This enables the systematic exploration of the chemical space around a pharmacophore, a key process in lead optimization. For example, the C-3 sidechain can be tailored to interact with a specific pocket of an enzyme, while the C-2 and C-4 substituents can be modified to tune properties like solubility, metabolic stability, or binding affinity to other regions of the target. The synthesis of complex bioactive molecules often relies on the availability of such highly functionalized heterocyclic intermediates. researchgate.net

The reactivity of the molecule also lends itself to the creation of functional materials. The halo-substituents are amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, which are powerful methods for forming carbon-carbon bonds. nih.gov This would allow the pyridine core to be integrated into larger conjugated systems for applications in organic electronics or as specialized ligands for catalysis. ias.ac.inbohrium.com The ability to sequentially functionalize the molecule allows for the programmed construction of complex, multi-component molecular systems.

Advanced Spectroscopic Characterization Techniques for Research on 4 Chloro 3 Chloromethyl 2 Fluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Chloro-3-(chloromethyl)-2-fluoropyridine in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides unambiguous evidence of the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.

The two aromatic protons on the pyridine (B92270) ring (H-5 and H-6) would appear as doublets due to coupling to each other. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

The chloromethyl group (CH₂) protons are expected to appear as a singlet, shifted downfield due to the influence of the adjacent chlorine atom.

¹³C NMR: The ¹³C NMR spectrum will display six unique carbon signals, as all carbon atoms in the molecule are in chemically distinct environments.

Five signals will be in the aromatic region, corresponding to the carbons of the pyridine ring. The carbons bonded to or near the fluorine atom (C-2, C-3) will exhibit splitting (coupling) in the ¹³C spectrum, a characteristic feature of organofluorine compounds.

One signal in the aliphatic region will correspond to the chloromethyl (-CH₂Cl) carbon.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential characterization technique. biophysics.org

A single resonance is expected for the fluorine atom attached to the pyridine ring at the C-2 position.

The chemical shift of this signal is highly sensitive to the electronic environment of the pyridine ring. biophysics.org

This fluorine signal would likely exhibit coupling to the adjacent proton at the C-3 position (if present, though in this molecule it is a substituent) and potentially longer-range couplings to other protons on the ring, providing further structural confirmation. researchgate.net

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to definitively assign the proton and carbon signals.

COSY: Establishes the correlation between coupled protons, for instance, confirming the adjacency of the H-5 and H-6 protons on the pyridine ring.

HSQC/HMBC: Correlates protons to their directly attached carbons (HSQC) or to carbons two or three bonds away (HMBC - Heteronuclear Multiple Bond Correlation). This would be used to link the chloromethyl protons to their carbon and to the C-3 and C-4 positions of the pyridine ring, confirming the substituent's location.

Table 1: Predicted NMR Spectroscopic Data for this compound This table presents expected values based on the analysis of similar structures; actual experimental values may vary.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H~8.0 - 8.5DoubletH-6 (Pyridine ring)
¹H~7.3 - 7.8DoubletH-5 (Pyridine ring)
¹H~4.7 - 5.0Singlet-CH₂Cl
¹³C~155 - 165 (JC-F)DoubletC-2 (C-F)
¹³C~145 - 155SingletC-6
¹³C~140 - 150 (JC-F)DoubletC-4 (C-Cl)
¹³C~120 - 130 (JC-F)DoubletC-3 (C-CH₂Cl)
¹³C~115 - 125SingletC-5
¹³C~40 - 45Singlet-CH₂Cl
¹⁹F-70 to -120MultipletC-2 Fluorine

High-Resolution Mass Spectrometry (MS) for Precise Molecular Weight Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound, which in turn confirms its elemental composition. The molecular formula is C₆H₄Cl₂FN.

The key feature in the mass spectrum of this compound is the isotopic pattern generated by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion ([M]⁺•):

[M]⁺•: Contains two ³⁵Cl atoms.

[M+2]⁺•: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺•: Contains two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, providing a clear signature for a molecule containing two chlorine atoms. HRMS can measure the mass of these ions with high precision (typically to four or five decimal places), allowing for the unambiguous confirmation of the molecular formula. Fragmentation analysis within the mass spectrometer can also provide structural information, such as the loss of a chlorine atom (-Cl) or the chloromethyl group (-CH₂Cl).

Table 2: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Monoisotopic Mass (Da)
[M]⁺•C₆H₄³⁵Cl₂FN179.9650
[M+2]⁺•C₆H₄³⁵Cl³⁷ClFN181.9620
[M+4]⁺•C₆H₄³⁷Cl₂FN183.9591

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: Medium bands from the -CH₂Cl group, typically in the 2850-3000 cm⁻¹ region. openstax.orglibretexts.org

Aromatic Ring Stretching (C=C and C=N): Multiple sharp, medium-to-strong bands in the 1400-1600 cm⁻¹ region, which are characteristic of the pyridine ring. vscht.cz

C-F Stretching: A strong, prominent band characteristic of an aryl-fluoride bond, typically found in the 1200-1300 cm⁻¹ range.

C-Cl Stretching: Bands in the lower frequency (fingerprint) region, generally between 600-800 cm⁻¹, corresponding to the two C-Cl bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
> 3000C-H StretchAromatic Ring
2850-3000C-H StretchAliphatic (-CH₂Cl)
1400-1600C=C and C=N StretchPyridine Ring
1200-1300C-F StretchAryl-Fluoride
600-800C-Cl StretchAryl-Chloride & Alkyl-Chloride

**6.4. X-ray Crystallography for Definitive Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography can provide the ultimate structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting data would provide highly accurate measurements of:

Bond Lengths: e.g., C-C, C-N, C-F, C-Cl distances.

Bond Angles: The angles between atoms, defining the geometry of the pyridine ring and its substituents.

Torsional Angles: Describing the conformation of the chloromethyl group relative to the plane of the pyridine ring.

Crystal Packing: Information on how individual molecules arrange themselves in the crystal lattice, including any intermolecular interactions.

While this method is powerful, it is contingent upon the ability to grow a suitable single crystal, which is not always feasible. To date, no public crystal structure for this specific compound appears to be available in crystallographic databases.

Advanced Chromatographic Methods (HPLC, GC-MS, UPLC) for Purity Analysis and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis reaction.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for determining the purity of the compound. A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is often used to separate the target compound from starting materials, by-products, and other impurities. The high resolution of UPLC allows for faster analysis times and better separation of closely related compounds. bldpharm.combldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter a mass spectrometer, which acts as a detector, providing both retention time data (from GC) and mass data (from MS). This dual information is highly effective for identifying the main product and any volatile impurities, confirming their identity by their mass spectra and fragmentation patterns.

These chromatographic methods are crucial for quality control, ensuring that the compound meets the required purity specifications for subsequent research or synthetic applications.

Future Directions and Unexplored Research Avenues

Development of More Sustainable, Economical, and Efficient Synthetic Routes to 4-Chloro-3-(chloromethyl)-2-fluoropyridine

The development of robust synthetic pathways to this compound is the foundational step toward unlocking its potential. Future research in this area should prioritize sustainability, economic viability, and efficiency. Drawing inspiration from the synthesis of related functionalized pyridines, several strategies can be envisioned. acs.orgacs.orgillinois.edu The focus on sustainable chemistry, with an emphasis on minimizing waste, is a recurring theme in modern organic synthesis. rsc.org

A plausible multi-step synthesis could involve the initial construction of a substituted pyridine (B92270) ring, followed by the sequential introduction of the chloro, fluoro, and chloromethyl groups. For instance, methods for the synthesis of 2-fluoropyridines often utilize nucleophilic fluorination of the corresponding 2-chloropyridines or can be prepared from pyridine N-oxides. acs.org The introduction of the chloromethyl group could potentially be achieved through radical chlorination or other established methods for the functionalization of methyl-substituted pyridines.

Challenges in the synthesis will likely revolve around achieving high regioselectivity due to the multiple reactive sites on the pyridine ring. researchgate.net The development of catalytic methods, potentially employing transition metals, could offer elegant solutions to these challenges, enhancing both efficiency and selectivity. nih.gov Furthermore, the principles of green chemistry, such as the use of less hazardous reagents and solvents, should be integral to the design of any synthetic route.

Table 1: Potential Synthetic Approaches and Considerations

Synthetic StrategyPotential PrecursorsKey ReactionsConsiderations
Sequential Functionalization2,4-dichloro-3-methylpyridineNucleophilic fluorination, Radical chlorinationRegioselectivity, Reaction conditions
Ring ConstructionAcyclic precursorsCyclization reactionsAvailability of starting materials, Yield
From Pyridine N-OxidesSubstituted pyridine N-oxideHalogenation, ChloromethylationRegioselectivity, Functional group tolerance

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Compound

The unique arrangement of functional groups in this compound suggests a diverse and largely unexplored reactivity. The electron-withdrawing nature of the fluorine and chlorine atoms will activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). The 2-fluoro and 4-chloro positions are both potential sites for substitution, and the selectivity of these reactions will be a key area of investigation. The higher reactivity of fluoropyridines compared to chloropyridines in SNAr reactions is well-documented. nih.gov

The chloromethyl group at the 3-position is a reactive electrophilic handle, susceptible to nucleophilic displacement. This opens up possibilities for a wide range of derivatization reactions, allowing for the introduction of various functional groups. The interplay between the reactive sites on the ring and the chloromethyl group could lead to novel intramolecular cyclization reactions, forming fused heterocyclic systems.

Future research should aim to systematically explore the reactivity of this compound with a variety of nucleophiles, electrophiles, and under different reaction conditions. This could lead to the discovery of unprecedented transformations and the synthesis of novel molecular architectures. The use of N-functionalized pyridinium (B92312) salts has also emerged as a powerful strategy for site-selective functionalization and could be a fruitful avenue to explore. nih.gov

Table 2: Predicted Reactivity of Functional Groups

Functional GroupPositionPredicted ReactivityPotential Transformations
Fluoro2Nucleophilic Aromatic Substitution (SNAr)Introduction of O, N, S, and C-nucleophiles
Chloro4Nucleophilic Aromatic Substitution (SNAr)Introduction of O, N, S, and C-nucleophiles
Chloromethyl3Nucleophilic SubstitutionDerivatization with various nucleophiles, Intramolecular cyclization
Pyridine Ring-Metal-catalyzed cross-couplingC-C and C-N bond formation

Application of this compound in Emerging Areas of Materials Science and Interdisciplinary Chemical Biology Research

The structural motifs present in this compound are commonly found in molecules with significant biological activity and in advanced materials. lifechemicals.comnih.gov The pyridine scaffold is a ubiquitous feature in many FDA-approved drugs. lifechemicals.com The incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The chloromethyl group provides a versatile point of attachment for creating more complex molecules or for linking to biological targets.

In the realm of materials science, functionalized pyridines are used as ligands in catalysis and as building blocks for organic light-emitting diodes (OLEDs) and other functional materials. nih.gov The specific electronic properties conferred by the combination of fluoro and chloro substituents could make this compound a valuable precursor for novel materials with tailored optoelectronic properties.

In chemical biology, the reactive chloromethyl group could be exploited for the development of covalent inhibitors or chemical probes to study biological processes. By attaching a reporter group, the molecule could be used to label and identify specific protein targets. The potential for this compound to serve as a versatile building block makes it a highly attractive target for library synthesis in drug discovery campaigns.

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Given the unexplored nature of this compound, computational modeling presents a powerful tool to guide and accelerate its investigation. nih.gov Density Functional Theory (DFT) and other computational methods can be employed to predict a range of properties, including molecular geometry, electronic structure, and reactivity. nih.govresearchgate.net

Computational models can be used to:

Predict Reaction Outcomes: By calculating the activation energies for different reaction pathways, it is possible to predict the most likely products and optimize reaction conditions for desired outcomes, such as regioselectivity in SNAr reactions.

Design Efficient Synthetic Routes: Computational screening of potential starting materials and reagents can help in identifying the most promising and efficient synthetic strategies before committing to laboratory work. This aligns with the principles of green and sustainable chemistry by reducing experimental waste.

Elucidate Reaction Mechanisms: Detailed computational studies can provide insights into the transition states and intermediates of novel reactions, leading to a deeper understanding of the compound's reactivity.

Predict Material and Biological Properties: The electronic and photophysical properties of potential materials derived from this compound can be modeled, as can its potential interactions with biological targets, thereby guiding its application in materials science and medicinal chemistry. nih.govrsc.org

The integration of computational chemistry into the research workflow will be crucial for the efficient and targeted exploration of this compound and its derivatives, paving the way for the discovery of new chemical entities with valuable applications.

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